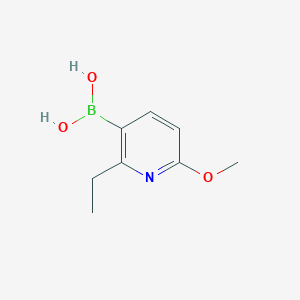

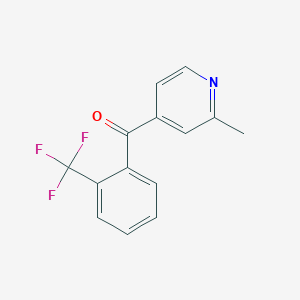

(2-乙基-6-甲氧基吡啶-3-基)硼酸

描述

“(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It may contain varying amounts of anhydride .

Synthesis Analysis

The synthesis of boronic acids like “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” often involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . A review on the Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, discusses the use of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” can be found in various chemical databases .Chemical Reactions Analysis

Boronic acids, including “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .Physical And Chemical Properties Analysis

The physical state of “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is solid and it appears tan . Its melting point ranges from 140-144 °C .科学研究应用

Cross-Coupling Reactions

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid: is a valuable compound in Suzuki–Miyaura cross-coupling reactions . These reactions are pivotal for constructing carbon–carbon bonds in organic synthesis, which is fundamental for the development of pharmaceuticals and complex organic materials .

Catalysis

Due to its enhanced Lewis acidity, this boronic acid derivative can act as a catalyst in various organic transformations. For example, it can catalyze the regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, which are crucial steps in synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, boronic acids play a role in the development of new drugs. They are used to create molecules that can interact with biological systems, potentially leading to new treatments for diseases. The pyridine moiety of (2-Ethyl-6-methoxypyridin-3-yl)boronic acid is a common structural element in drugs, which suggests its potential utility in drug design .

Polymer Materials

This boronic acid derivative can be used in the synthesis of polymer materials. Its ability to form stable covalent bonds with other organic compounds makes it an excellent building block for creating new types of polymers with specific properties for use in technology and materials science .

Optoelectronics

In the field of optoelectronics, boronic acids are used to create materials that have specific light-emitting or light-absorbing properties(2-Ethyl-6-methoxypyridin-3-yl)boronic acid could be utilized to synthesize materials that are used in the development of LEDs, solar cells, and other light-based technologies .

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases, which makes them useful in sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems to identify the presence of various substances, including sugars and other diol-containing molecules .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This can include the modification of proteins for research purposes, such as tracking protein location and concentration in cells .

Development of Therapeutics

Lastly, the unique properties of boronic acids, including their interactions with biological molecules, make them candidates for the development of therapeutics. They can be used to create molecules that interfere with biological pathways or act as enzyme inhibitors, which can lead to new medical treatments .

作用机制

安全和危害

“(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

未来方向

As a boronic acid derivative, “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” has potential applications in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Its future directions could be guided by these potential applications and the ongoing research in these areas.

属性

IUPAC Name |

(2-ethyl-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-7-6(9(11)12)4-5-8(10-7)13-2/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOKCLBYGZDJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694400 | |

| Record name | (2-Ethyl-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid | |

CAS RN |

848360-87-2 | |

| Record name | B-(2-Ethyl-6-methoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848360-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethyl-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)

![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)